Dichloro[(3S)-3,7-dimethyloctyl](3-methylbutyl)silane
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Overview
Description
Dichloro(3S)-3,7-dimethyloctylsilane is an organosilicon compound characterized by the presence of two chlorine atoms attached to a silicon atom, which is further bonded to a (3S)-3,7-dimethyloctyl group and a 3-methylbutyl group
Preparation Methods
The synthesis of Dichloro(3S)-3,7-dimethyloctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. Common catalysts for this reaction include chloroplatinic acid and other platinum complexes. The reaction is usually carried out at room temperature, and the yield can be optimized by adjusting the molar ratios of the reactants and the reaction conditions .
Chemical Reactions Analysis
Dichloro(3S)-3,7-dimethyloctylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols, amines, or thiols, leading to the formation of siloxanes, silanes, or other organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid. This reaction is often catalyzed by acids or bases.
Scientific Research Applications
Dichloro(3S)-3,7-dimethyloctylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery or tissue engineering.
Mechanism of Action
The mechanism of action of Dichloro(3S)-3,7-dimethyloctylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound acts as a central hub, facilitating the formation of stable, cross-linked networks. These networks enhance the mechanical strength and thermal stability of the materials in which the compound is used .
Comparison with Similar Compounds
Dichloro(3S)-3,7-dimethyloctylsilane can be compared with other chlorosilanes such as:
Dichlorodimethylsilane: Similar in reactivity but differs in the organic groups attached to the silicon atom.
Trichlorosilane: Contains three chlorine atoms and is used primarily in the semiconductor industry.
Methyltrichlorosilane: Used in the production of silicone polymers and has different reactivity due to the presence of a methyl group.
These comparisons highlight the unique structural features and reactivity of Dichloro(3S)-3,7-dimethyloctylsilane, making it a valuable compound for various applications.
Properties
CAS No. |
226986-87-4 |
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Molecular Formula |
C15H32Cl2Si |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
dichloro-[(3S)-3,7-dimethyloctyl]-(3-methylbutyl)silane |
InChI |
InChI=1S/C15H32Cl2Si/c1-13(2)7-6-8-15(5)10-12-18(16,17)11-9-14(3)4/h13-15H,6-12H2,1-5H3/t15-/m0/s1 |
InChI Key |
BFIZOHXTOFVJIT-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CC[Si](CCC(C)C)(Cl)Cl |
Canonical SMILES |
CC(C)CCCC(C)CC[Si](CCC(C)C)(Cl)Cl |
Origin of Product |
United States |
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